

# A Spectroscopic Comparison of 4-Methoxybenzophenone and Its Positional Isomers

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## Compound of Interest

Compound Name: *4-Methoxybenzophenone*

Cat. No.: *B1664615*

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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-methoxybenzophenone, 3-methoxybenzophenone, and **4-methoxybenzophenone**.

This guide provides a detailed comparative analysis of the spectroscopic properties of three positional isomers of methoxybenzophenone. Understanding the unique spectral fingerprints of these isomers is crucial for their unambiguous identification and characterization in various research and development settings, including pharmaceutical analysis and materials science. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

## Structural Overview

The three isomers—2-methoxybenzophenone, 3-methoxybenzophenone, and **4-methoxybenzophenone**—share the same molecular formula ( $C_{14}H_{12}O_2$ ) and molecular weight. Their structural differences lie in the position of the methoxy group ( $-OCH_3$ ) on one of the phenyl rings relative to the carbonyl group ( $C=O$ ), which significantly influences their electronic environment and, consequently, their spectroscopic behavior.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the three isomers.

## <sup>1</sup>H NMR Spectroscopy Data

Table 1: <sup>1</sup>H NMR Chemical Shifts ( $\delta$ ) in ppm

Proton Assignment	2-Methoxybenzopheno[1]	3-Methoxybenzopheno[1]	4-Methoxybenzopheno[1]
-OCH <sub>3</sub>	3.72 (s, 3H)	Data not available	3.88 (s, 3H)
Aromatic Protons	7.81 (d, J=7.6 Hz, 2H), 7.55 (t, J=7.4 Hz, 1H), 7.49-7.34 (m, 4H), 7.04 (t, J=7.4 Hz, 1H), 6.99 (d, J=8.4 Hz, 1H)	Data not available	7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J=7.6 Hz, 2H), 6.96 (dd, J=8.8, 2.0 Hz, 2H)

Note: The complexity of the aromatic region is due to overlapping signals and coupling patterns.

## <sup>13</sup>C NMR Spectroscopy Data

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ ) in ppm

Carbon Assignment	2-Methoxybenzopheno[1]	3-Methoxybenzopheno[1]	4-Methoxybenzopheno[1]
C=O	196.5	Data not available	195.6
-OCH <sub>3</sub>	55.6	Data not available	55.5
Aromatic Carbons	157.4, 137.8, 133.0, 131.9, 129.8, 129.6, 128.9, 128.2, 120.5, 111.5	Data not available	163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm<sup>-1</sup>)

Vibrational Mode	2-Methoxybenzophenone	3-Methoxybenzophenone	4-Methoxybenzophenone[2]
C=O Stretch	Data not available	Data not available	~1650 - 1630
C-O-C Stretch (Aromatic Ether)	Data not available	Data not available	~1250 - 1200
C-H Aromatic Stretch	Data not available	Data not available	~3100 - 3000

## Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 4: UV-Vis Absorption Maxima (λ<sub>max</sub>) in nm

Solvent	2-Methoxybenzophenone	3-Methoxybenzophenone	4-Methoxybenzophenone[3]
Methanol	Data not available	Data not available	286

## Mass Spectrometry Data

Table 5: Mass Spectrometry Fragmentation Data (m/z)

Isomer	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
2-Methoxybenzophenone[4]	212	181, 135, 105, 77
3-Methoxybenzophenone	212	Data not available
4-Methoxybenzophenone[5]	212	135, 105, 77

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Frequency: 400 MHz
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width: 30°
  - Spectral width: -2 to 12 ppm
- $^{13}\text{C}$  NMR Parameters:
  - Frequency: 100 MHz
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse program: Proton-decoupled
  - Spectral width: -10 to 220 ppm
- Data Processing: The spectra were processed using standard Fourier transform and baseline correction algorithms. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16
- Data Processing: The spectra were recorded in transmittance mode and the data was processed to identify the characteristic absorption bands.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the sample was prepared in methanol at a concentration of 1 mg/mL. This stock solution was then serially diluted with methanol to obtain a concentration suitable for UV-Vis analysis (typically in the range of 1-10  $\mu\text{g/mL}$ ).
- Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 double beam spectrophotometer.
- Parameters:
  - Wavelength range: 200-400 nm
  - Scan speed: Medium
  - Slit width: 1.0 nm
  - Blank: Methanol

- Data Processing: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) was determined from the recorded spectrum.

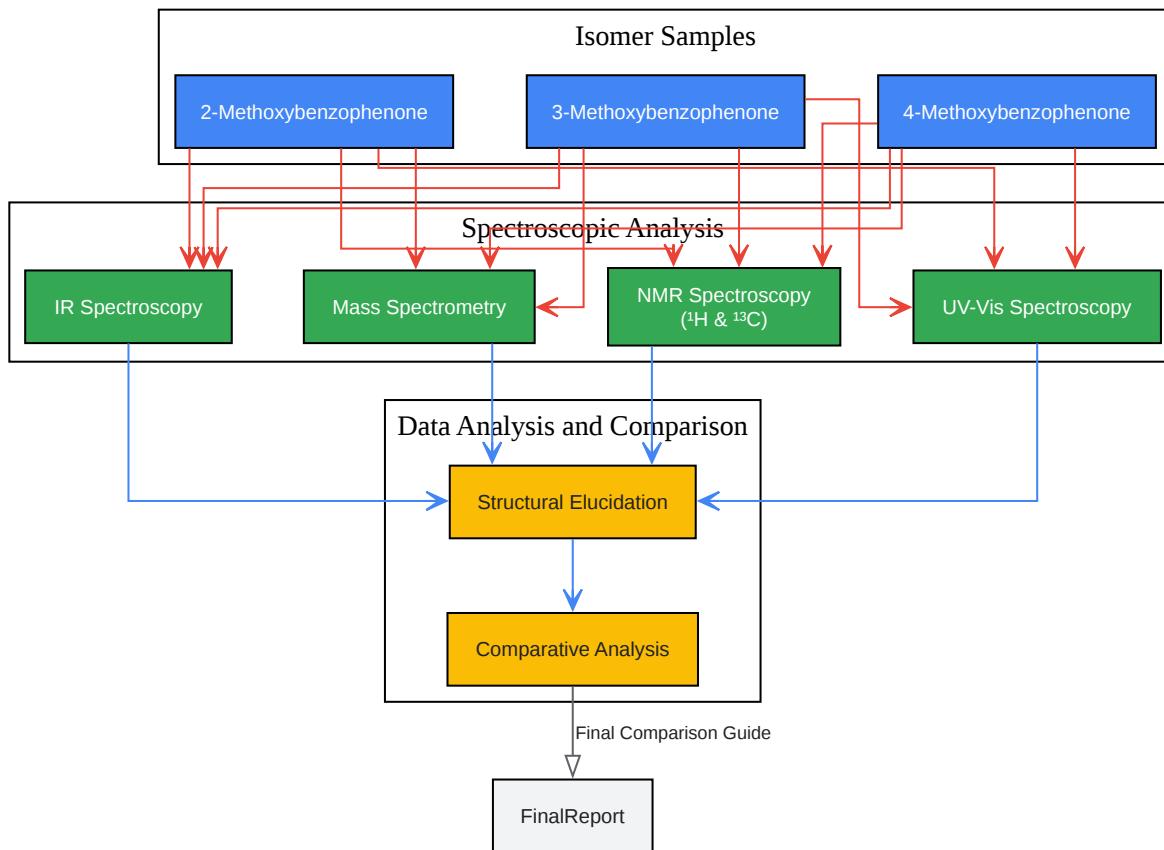
## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
- Instrumentation: Mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap mass spectrometer.
- Ionization Method: Electron Ionization (EI) was used.
- Parameters:
  - Ionization energy: 70 eV
  - Mass range: m/z 50-500
  - Scan mode: Full scan
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

## Visualizations

## Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the **4-methoxybenzophenone** isomers.



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